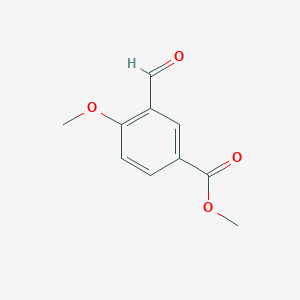

Methyl 3-formyl-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQXOXZCWHKHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299253 | |

| Record name | Methyl 3-formyl-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-55-8 | |

| Record name | Methyl 3-formyl-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-formyl-4-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a putative synthetic approach, and discusses its potential, though currently unelucidated, role in drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145742-55-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Off-white to white solid | |

| Melting Point | 100 to 104 °C | |

| Boiling Point (Predicted) | 332.3±27.0 °C at 760 Torr | |

| Density (Predicted) | 1.191±0.06 g/cm³ at 20 °C, 760 Torr | |

| SMILES | COC1=C(C=O)C=C(C=C1)C(=O)OC | |

| InChI | InChI=1S/C10H10O4/c1-13-9-6-7(5-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 |

Synthesis and Experimental Protocols

2.1. Putative Synthetic Workflow: Ortho-Formylation

The following diagram illustrates a generalized workflow for the synthesis of this compound from a plausible starting material, methyl 4-methoxybenzoate, via an ortho-formylation reaction.

2.2. General Experimental Considerations for Formylation Reactions

-

Vilsmeier-Haack Reaction: This reaction typically employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent on electron-rich aromatic substrates.

-

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to introduce a formyl group ortho to the hydroxyl group. While the starting material for this compound is not a phenol, related phenolic compounds can be formylated and subsequently methylated.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not widely published. Researchers are advised to perform their own analytical characterization upon synthesis.

Biological Activity and Drug Development Applications

Currently, there is a lack of published data on the specific biological activity, mechanism of action, or direct applications of this compound in drug development.

However, a structurally related compound, Methyl 3-hydroxy-4-methoxybenzoate , has been utilized as a starting material in a now-retracted synthetic route for the anticancer drug Gefitinib .[2] Gefitinib is a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The synthesis involves the alkylation of the hydroxyl group of Methyl 3-hydroxy-4-methoxybenzoate, followed by a series of transformations to construct the quinazoline core of Gefitinib.[2]

This indirect connection suggests that derivatives of this compound could potentially serve as scaffolds or intermediates in the synthesis of pharmacologically active molecules. The presence of three modifiable functional groups (formyl, methoxy, and methyl ester) makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs.

4.1. Potential Synthetic Utility in Drug Development

The diagram below illustrates the potential role of a related compound as a starting material in a multi-step synthesis of a complex drug molecule, highlighting the importance of such building blocks in pharmaceutical research.

Signaling Pathways

There is no available scientific literature that describes a direct role for this compound in any biological signaling pathway. Consequently, a diagram of a signaling pathway involving this specific compound cannot be generated at this time.

Conclusion

This compound is a chemical entity with established physical and chemical properties. While detailed, peer-reviewed synthesis protocols and biological activity data are currently lacking, its structural features suggest its potential as a versatile intermediate in organic synthesis. Its relationship to starting materials for complex pharmaceuticals like Gefitinib underscores the potential value of this and related compounds in drug discovery and development. Further research is warranted to elucidate its reactivity, synthetic utility, and potential pharmacological activities.

References

An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 3-formyl-4-methoxybenzoate. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl ester, a formyl (aldehyde), and a methoxy group.

Molecular Structure:

Chemical Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 145742-55-8 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O |

| InChI Key | UBHWBFCQJCEFSA-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | Vendor Data |

| Appearance | Off-white to white solid | Vendor Data |

| Melting Point | 100 - 104 °C | |

| Boiling Point (Predicted) | 332.3 ± 27.0 °C at 760 Torr | Vendor Data |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ at 20 °C | |

| Solubility | Data not available | - |

Synthesis

Plausible Synthetic Pathways to this compound

Proposed Experimental Protocol (Duff Reaction)

The Duff reaction is a viable method for the ortho-formylation of phenols and other electron-rich aromatic compounds, such as methyl 4-methoxybenzoate.[1][2][3][4][5]

Materials:

-

Methyl 4-methoxybenzoate

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

A suitable solvent (e.g., acetic acid)

-

Hydrochloric acid (for hydrolysis)

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methoxybenzoate and hexamethylenetetramine in the chosen solvent.

-

Addition of Acid: Slowly add the acid catalyst to the reaction mixture while stirring.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid and continue to stir to hydrolyze the intermediate imine.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra in the public domain, the following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). Expect a doublet for the proton ortho to the ester, a doublet for the proton ortho to the formyl group, and a singlet or narrow doublet for the proton between the formyl and methoxy groups. - Aldehyde proton: A singlet around δ 9.8-10.5 ppm. - Methoxy protons: Two singlets, one for the ester methyl group (around δ 3.9 ppm) and one for the ether methoxy group (around δ 3.9-4.0 ppm). |

| ¹³C NMR | - Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (around δ 165-170 ppm) and one for the aldehyde carbonyl (around δ 190-195 ppm). - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield. - Methoxy carbons: Two signals around δ 50-60 ppm. |

| IR Spectroscopy | - C=O stretching (ester): Strong absorption band around 1720-1730 cm⁻¹. - C=O stretching (aldehyde): Strong absorption band around 1690-1715 cm⁻¹. - C-H stretching (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-O stretching (ether and ester): Strong bands in the 1000-1300 cm⁻¹ region. - Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region. |

Applications in Drug Development

While there are no specific drugs that directly incorporate the this compound moiety, substituted benzaldehydes are a crucial class of intermediates in medicinal chemistry.[6][7] The presence of multiple functional groups—aldehyde, ester, and methoxy—on the aromatic ring makes this compound a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Potential Synthetic Utility in Drug Discovery

The aldehyde functional group can be readily transformed into other functionalities, such as amines via reductive amination or alkenes via the Wittig reaction. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

The methoxy and formyl substitution pattern is found in various natural products and synthetic compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.

Safety Information

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically useful building block with potential applications in drug discovery and development. While detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from related structures. The synthetic routes and potential applications outlined in this guide provide a foundation for further research and utilization of this versatile molecule.

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 7. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate

CAS Number: 145742-55-8

This technical guide provides a comprehensive overview of Methyl 3-formyl-4-methoxybenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the synthesis of more complex molecules.

Chemical Properties and Identifiers

This compound is an aromatic compound containing both an aldehyde and a methyl ester functional group. These functionalities make it a versatile building block in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 145742-55-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Formyl-4-methoxybenzoic acid methyl ester | [3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 100 - 104 °C | [1][4] |

| Boiling Point | 332.3 ± 27.0 °C (Predicted at 760 Torr) | [3][4] |

| Density | 1.191 ± 0.06 g/cm³ (Predicted at 20 °C) | [3][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O | [3] |

| InChI | InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3 | [3][5] |

| InChIKey | NTQXOXZCWHKHOA-UHFFFAOYSA-N | [3] |

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound have been identified in the literature. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Methylation of Methyl 3-formyl-4-hydroxybenzoate

This method involves the methylation of the phenolic hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate.

Experimental Protocol:

-

Materials:

-

Methyl 3-formyl-4-hydroxybenzoate (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (15 equivalents)

-

Appropriate solvent (e.g., Acetone or DMF)

-

-

Procedure:

-

To a solution of Methyl 3-formyl-4-hydroxybenzoate in the chosen solvent, add anhydrous potassium carbonate.

-

Add dimethyl sulfate to the mixture.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves filtering off the inorganic salts and removing the solvent under reduced pressure.

-

The crude product is then purified, commonly by flash column chromatography on silica gel.

-

Method 2: Formylation of Methyl 4-methoxybenzoate

This route introduces a formyl group onto the aromatic ring of Methyl 4-methoxybenzoate.

Experimental Protocol:

-

Materials:

-

Methyl 4-methoxybenzoate

-

A suitable formylating agent and Lewis acid catalyst system.

-

-

Procedure:

-

Dissolve Methyl 4-methoxybenzoate in a suitable dry solvent and cool the solution to -78 °C.

-

Introduce the formylating agent and catalyst.

-

The reaction is typically held at a low temperature for a short period (e.g., 10 minutes) before being allowed to warm to 0 °C for another period (e.g., 20 minutes).

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The final product is purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc mixture as eluent). A 66% yield has been reported for this method.

-

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its bifunctional nature allows for sequential or orthogonal reactions of the aldehyde and ester groups. For instance, it has been used as a building block in the synthesis of novel antiproliferation compounds.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to obtain this compound.

Caption: Synthetic routes to this compound.

Logical Workflow: Synthesis and Application

The diagram below outlines a general workflow from the synthesis of this compound to its application as a synthetic intermediate.

Caption: General workflow for synthesis and utilization.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. CAS 145742-55-8 | 2623-1-74 | MDL MFCD09832059 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. guidechem.com [guidechem.com]

- 4. alukah.net [alukah.net]

- 5. 145742-55-8|甲基3-甲酰基-4-甲氧基苯酸盐|3-Formyl-4-Methoxy-BenzoicAcidMethylEster|MFCD09832059-范德生物科技公司 [bio-fount.com]

Methyl 3-formyl-4-methoxybenzoate molecular weight

An In-depth Technical Guide to the Molecular Weight of Methyl 3-formyl-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for professionals in research, chemical synthesis, and pharmaceutical development. Accurate molecular weight determination is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity and identity of the compound.

Molecular Formula and Structure

The chemical name this compound indicates a methyl ester of a benzoic acid derivative with a formyl group at the 3-position and a methoxy group at the 4-position of the benzene ring. Based on this nomenclature, the molecular formula is determined to be C₁₀H₁₀O₄ .[1] This formula is derived from the constituent parts of the molecule: a benzene ring (C₆H₃), a methyl ester group (COOCH₃), a formyl group (CHO), and a methoxy group (OCH₃). The molecular weight for this compound is 194.18 g/mol .[1][2][3]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

The standard atomic weights used for this calculation are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

(10 × 12.011) + (10 × 1.008) + (4 × 15.999) = 120.11 + 10.08 + 63.996 = 194.186 amu

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic calculations.

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data for the atomic composition and the calculation of the molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 24 | 194.186 |

Experimental Protocols

The determination of the molecular weight of a pure compound like this compound is typically not performed experimentally in routine laboratory work, as it is a calculated value based on the established molecular formula and standard atomic weights. However, for the structural elucidation and confirmation of the molecular formula, which then allows for the accurate calculation of the molecular weight, several key analytical techniques are employed:

-

Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its precise structure. This structural information confirms the number of each type of atom present.

-

Elemental Analysis: This technique experimentally determines the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The results are then used to derive the empirical formula, which can be compared with the proposed molecular formula.

A detailed experimental protocol for these techniques would be specific to the instrumentation used. However, a general workflow for compound characterization is presented in the diagram below.

Visualization of the Molecular Weight Calculation Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of this compound, starting from its chemical name and leading to the final calculated value.

Caption: Workflow for calculating the molecular weight.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Buy Online CAS Number 74733-24-7 - TRC - Methyl 4-Formyl-3-methoxybenzoate | LGC Standards [lgcstandards.com]

- 3. achmem.com [achmem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyl 3-formyl-4-methoxybenzoate

This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 3-formyl-4-methoxybenzoate, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process commencing with the ortho-formylation of a readily available starting material, followed by methylation.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the selective ortho-formylation of methyl 4-hydroxybenzoate to yield methyl 3-formyl-4-hydroxybenzoate. This intermediate is then methylated to afford the final product.

An In-depth Technical Guide to the Core Chemical Characteristics of Methyl 3-formyl-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical characteristics of Methyl 3-formyl-4-methoxybenzoate, a significant organic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's physical and chemical properties, outlines a plausible synthetic route with experimental protocols, and includes necessary safety and handling information. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound containing a methyl ester, a formyl (aldehyde), and a methoxy group attached to a benzene ring. These functional groups make it a versatile building block in organic synthesis.

General Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 145742-55-8[1][2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄[2][3] |

| Molecular Weight | 194.18 g/mol [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O[3] |

| InChI | InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3[3] |

| InChIKey | NTQXOXZCWHKHOA-UHFFFAOYSA-N |

Physical Properties

The experimental data for the physical properties of this compound is limited. The data presented below is a combination of available experimental data and predicted values from computational models.

| Property | Value | Source |

| Physical State | Off-white to white solid | [2] |

| Melting Point | 100 to 104 °C | [1][2] |

| Boiling Point | 332.3 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | No data available |

Spectroscopic Data (Predicted)

To date, publicly accessible experimental spectroscopic data for this compound is limited. The following tables provide predicted spectroscopic characteristics based on the compound's structure and known data for similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | Aldehydic proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | dd | 1H | Aromatic proton (ortho to -COOCH₃) |

| ~7.0 | d | 1H | Aromatic proton (ortho to -OCH₃) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.9 | s | 3H | Methyl ester protons (-COOCH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~191 | Aldehydic carbon (-CHO) |

| ~166 | Ester carbonyl carbon (-COOCH₃) |

| ~160 | Aromatic carbon attached to -OCH₃ |

| ~135 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon attached to -CHO |

| ~125 | Aromatic carbon attached to -COOCH₃ |

| ~111 | Aromatic carbon |

| ~56 | Methoxy carbon (-OCH₃) |

| ~52 | Methyl ester carbon (-COOCH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (alkane) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1720 | C=O stretch (ester) |

| ~1690 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester, ether) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Formylation of Methyl 4-methoxybenzoate

A common method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.

Reaction Scheme:

Methyl 4-methoxybenzoate + POCl₃/DMF → this compound

Experimental Protocol (Proposed):

Materials:

-

Methyl 4-methoxybenzoate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve Methyl 4-methoxybenzoate in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on data for structurally similar compounds and general laboratory safety practices.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

Mandatory Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound with key functional groups.

Proposed Synthetic Workflow

References

Navigating the Spectroscopic Landscape of Methyl 3-formyl-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 3-formyl-4-methoxybenzoate, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document also presents data for its close structural isomer, Methyl 4-formyl-3-methoxybenzoate, to serve as a valuable comparative reference.

Compound Identification: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 145742-55-8 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O |

Note: Extensive searches for detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound have not yielded publicly available spectra. Therefore, the following sections will focus on the available data for its isomer, Methyl 4-formyl-3-methoxybenzoate, to provide researchers with relevant spectroscopic insights.

Spectroscopic Data for the Isomer: Methyl 4-formyl-3-methoxybenzoate

The following tables summarize the known spectroscopic data for Methyl 4-formyl-3-methoxybenzoate (CAS Number: 74733-24-7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a structured format in the search results. |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a structured format in the search results. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in the search results. Expected absorptions would include C=O (ester and aldehyde), C-O, and aromatic C-H stretches. |

Mass Spectrometry (MS)

| m/z | Interpretation |

| Specific fragmentation data not available in the search results. The molecular ion peak [M]⁺ would be expected at approximately 194.0579. |

Representative Experimental Protocols

While a specific synthesis protocol for this compound was not found, the following general method for the preparation of a related substituted methyl benzoate provides a relevant experimental framework. This protocol is based on the synthesis of other methoxy-substituted methyl benzoates.

Synthesis of a Substituted Methyl Methoxybenzoate

Objective: To synthesize a methyl methoxybenzoate derivative via methylation of the corresponding hydroxybenzoic acid.

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

3-Methoxy-4-methylbenzoic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

A mixture of 3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol) and 3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol) is dissolved in 300 ml of water containing potassium hydroxide (55.8 g, 1.0 mol).

-

Dimethyl sulphate (147 g, 1.16 mol) is added dropwise to the solution at 40°C over approximately 3 hours. The pH is maintained at 10.8-11 by the addition of KOH as needed.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The resulting ester is then separated, washed with water, and dried under vacuum.

Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of this compound, likely starting from 3-formyl-4-hydroxybenzoic acid.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-formyl-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of methyl 3-formyl-4-methoxybenzoate. This document details the structural elucidation of the compound through NMR spectroscopy, presenting quantitative data in a structured format, outlining detailed experimental protocols for synthesis and spectral acquisition, and visualizing the molecular structure and proton relationships.

Molecular Structure

This compound is an organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Its structure consists of a benzene ring substituted with a methyl ester group, a formyl (aldehyde) group, and a methoxy group.

Caption: Molecular structure of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.49 | s | - | 1H | -CHO |

| 8.39 | d | 2.2 | 1H | Ar-H |

| 8.16 | dd | 8.8, 2.2 | 1H | Ar-H |

| 7.07 | d | 8.8 | 1H | Ar-H |

| 3.99 | s | - | 3H | -OCH₃ (methoxy) |

| 3.92 | s | - | 3H | -OCH₃ (ester) |

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 189.1 | -CHO |

| 165.9 | -C=O (ester) |

| 164.2 | Ar-C (C-OCH₃) |

| 135.0 | Ar-CH |

| 131.6 | Ar-CH |

| 128.2 | Ar-C (C-CHO) |

| 124.6 | Ar-C (C-COOCH₃) |

| 111.9 | Ar-CH |

| 56.4 | -OCH₃ (methoxy) |

| 52.4 | -OCH₃ (ester) |

Experimental Protocols

Synthesis of this compound

A solution of methyl 3-bromo-4-methoxybenzoate (1.0 g, 4.08 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.6 M in hexanes, 2.8 mL, 4.49 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. Anhydrous N,N-dimethylformamide (DMF) (0.63 mL, 8.16 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Caption: Synthesis workflow for this compound.

NMR Sample Preparation and Data Acquisition

Approximately 10-20 mg of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and 16 to 32 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, and several hundred to a few thousand scans are accumulated with a relaxation delay of 2 seconds. All spectra are processed with standard Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Relationships

The following diagram illustrates the through-bond coupling relationships (J-coupling) between the aromatic protons of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology, particularly for the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides a detailed application note and protocol for a reported synthesis of gefitinib commencing from the readily available starting material, methyl 3-hydroxy-4-methoxybenzoate. The described synthetic route involves a seven-step process encompassing alkylation, nitration, reduction, cyclization, chlorination, and two subsequent amination reactions.[5][6][7] This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and the targeted biological pathway.

Note: The primary synthetic route detailed in this document is based on a paper by Ming, et al. (2007) that has since been retracted.[5][6][7] While the chemical transformations described are chemically plausible and instructive, users should be aware of the retraction status of the source publication.

Synthetic Pathway Overview

The synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate proceeds through the following key intermediate stages:

-

O-Alkylation: Introduction of a 3-chloropropoxy side chain.

-

Nitration: Addition of a nitro group to the benzene ring.

-

Reduction: Conversion of the nitro group to an amino group.

-

Cyclization: Formation of the quinazolinone ring system.

-

Chlorination: Conversion of the hydroxyl group on the quinazolinone to a chlorine atom.

-

First Amination (SNAr): Coupling with 3-chloro-4-fluoroaniline.

-

Second Amination: Introduction of the morpholine moiety.

This synthetic strategy offers a total yield of approximately 37.4%.[5][6][7]

Quantitative Data Summary

The following table summarizes the reported yields for each step of the gefitinib synthesis.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | O-Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 |

| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | - |

| 3 | Reduction | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77.0 |

| 4 | Cyclization | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | - |

| 5 | Chlorination | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | - |

| 6 | First Amination | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | - |

| 7 | Second Amination | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Gefitinib | - |

| Overall Yield | 37.4 |

Note: Individual yields for steps 2, 4, 5, 6, and 7 were not explicitly provided in the primary source, but the overall yield was reported as 37.4%.[5][6][7]

Experimental Protocols

Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

-

Reaction: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[7][8]

-

Procedure:

-

A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in 500 mL of DMF is heated at 70°C for 4 hours.[7]

-

After cooling to room temperature, the reaction mixture is poured into 3 L of ice-water with constant stirring.

-

The resulting solid is collected by filtration and washed with cold water to afford methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[7]

-

Step 2: Nitration

-

Reaction: Nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate with nitric acid in acetic acid.[7][8]

-

Procedure:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is dissolved in acetic acid.

-

The solution is cooled, and nitric acid is added dropwise while maintaining a low temperature.

-

The reaction is stirred until completion, and the product, methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate, is isolated.

-

Step 3: Reduction of the Nitro Group

-

Reaction: The nitro group of methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate is reduced to an amine using powdered iron in acetic acid.[7][8][9]

-

Procedure:

-

Powdered iron (0.89 mol) is added to 500 mL of acetic acid, and the suspension is stirred at 50°C under a nitrogen atmosphere for 15 minutes.[9]

-

A solution of methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate (0.30 mol) in 300 mL of methanol is added dropwise.[9]

-

The mixture is stirred at 50-60°C for 30 minutes.[9]

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The residue is poured into water and extracted with ethyl acetate to yield methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.[9]

-

Step 4: Cyclization to form the Quinazolinone Core

-

Reaction: The amino-benzoate intermediate is cyclized with formamidine acetate to form the quinazolinone ring.[7][8]

-

Procedure:

-

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is heated with formamidine acetate in a suitable solvent such as ethanol.

-

The reaction mixture is refluxed until the cyclization is complete.

-

The product, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is isolated upon cooling and filtration.

-

Step 5: Chlorination of the Quinazolinone

-

Reaction: The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride.[7][8]

-

Procedure:

-

6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one is suspended in thionyl chloride, and a catalytic amount of DMF is added.

-

The mixture is refluxed until the reaction is complete.

-

Excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

-

Step 6: First Amination (Nucleophilic Aromatic Substitution)

-

Reaction: The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline.

-

Procedure:

-

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is dissolved in a solvent such as isopropanol.

-

3-Chloro-4-fluoroaniline is added, and the mixture is heated to reflux.

-

Upon completion, the reaction is cooled, and the product, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, is isolated.

-

Step 7: Second Amination to Introduce the Morpholine Moiety

-

Reaction: The terminal chlorine of the propoxy chain is displaced by morpholine to yield gefitinib.

-

Procedure:

-

N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (0.5 mol) in 200 mL of DMF.[9]

-

The solution is stirred at 60°C for 30 minutes.[9]

-

The reaction mixture is poured into ice-water and extracted with chloroform.

-

The combined organic layers are washed, dried, and the solvent is removed under vacuum to yield gefitinib.[9]

-

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for gefitinib from methyl 3-hydroxy-4-methoxybenzoate.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.

References

- 1. ukm.my [ukm.my]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | Scilit [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes on Methyl 3-formyl-4-methoxybenzoate: A Versatile Intermediate in Organic Synthesis

Introduction

Methyl 3-formyl-4-methoxybenzoate is a multifunctional aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. Its structure, featuring an aldehyde, a methyl ester, and a methoxy-substituted benzene ring, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, providing pathways to novel heterocyclic compounds and potential pharmaceutical agents. While direct, extensive applications are not widely documented in publicly available literature, its utility can be inferred from the reactivity of its constituent functional groups and its relationship to structurally similar, well-utilized compounds.

Synthesis of this compound

A practical and efficient two-step synthesis for this compound has been developed. This process begins with the formylation of commercially available methyl 4-hydroxybenzoate, followed by the methylation of the resulting phenolic hydroxyl group.

Logical Workflow for Synthesis

The synthetic pathway is a straightforward two-step process, beginning with the introduction of a formyl group and concluding with methylation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This protocol is adapted from the procedure described in patent WO2018121050A1 for the formylation of methyl 4-hydroxybenzoate.[1]

Materials:

-

Methyl 4-hydroxybenzoate

-

Magnesium chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

-

Heat the mixture in an oil bath to 60 °C (internal temperature of 44 °C) and stir overnight.

-

After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).

-

Filter any insoluble material and extract the aqueous layer four times with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data for Protocol 1

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Methyl 4-hydroxybenzoate | 152.15 | 16.4 | 2.5 kg |

| Magnesium chloride | 95.21 | 32.8 | 3.2 kg |

| Triethylamine | 101.19 | 82 | 9.3 L |

| Paraformaldehyde | 30.03 (as CH₂O) | 131.2 | 3.9 kg |

| Dichloromethane | - | - | 18 L |

| Methyl 3-formyl-4-hydroxybenzoate | 180.16 | - | - |

Protocol 2: Synthesis of this compound

This protocol is a standard methylation procedure adapted from the synthesis of veratraldehyde from vanillin, a structurally similar transformation.

Materials:

-

Methyl 3-formyl-4-hydroxybenzoate

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve Methyl 3-formyl-4-hydroxybenzoate in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Heat the mixture gently on a water bath.

-

Slowly add dimethyl sulfate dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to heat and stir the mixture for a designated period to ensure the reaction goes to completion.

-

Cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Protocol 2 (Theoretical)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) |

| Methyl 3-formyl-4-hydroxybenzoate | 180.16 | 1.0 |

| Dimethyl sulfate | 126.13 | ~1.1 |

| Sodium hydroxide | 40.00 | ~2.0 |

| This compound | 194.18 | - |

Practical Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic molecules due to the reactivity of its aldehyde and ester functional groups.

Potential Synthetic Transformations

The aldehyde group can undergo a wide range of reactions, including:

-

Reductive amination to form substituted aminomethyl compounds.

-

Wittig reaction to produce substituted styrenes.

-

Condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to form α,β-unsaturated systems.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

The methyl ester group can be:

-

Hydrolyzed to the carboxylic acid, which can then be converted to amides, acid chlorides, or other esters.

-

Reduced to a primary alcohol.

The aromatic ring can also undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Logical Workflow for Further Synthesis

The following diagram illustrates the potential synthetic pathways starting from this compound.

Caption: Potential synthetic applications of this compound.

This compound is a synthetically accessible and highly versatile building block. The protocols provided offer a clear pathway to its synthesis, and the outlined potential reactions highlight its utility for creating a diverse range of complex organic molecules. For researchers in medicinal chemistry and materials science, this compound represents a valuable starting point for the development of novel compounds with potential biological or material properties. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: Methyl 3-formyl-4-methoxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 3-formyl-4-methoxybenzoate as a key intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a valuable scaffold for creating diverse molecular architectures.

Synthesis of this compound

This compound can be synthesized from commercially available precursors. A common method involves the methylation of Methyl 3-formyl-4-hydroxybenzoate.

Experimental Protocol: Synthesis of this compound[1]

This protocol describes the methylation of the hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate.

Materials:

-

Methyl 3-formyl-4-hydroxybenzoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Appropriate solvent (e.g., DMF or Acetone)

Procedure:

-

Dissolve Methyl 3-formyl-4-hydroxybenzoate (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add anhydrous potassium carbonate (2 equivalents).

-

Add dimethyl sulfate (1.5 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the solid potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

A similar synthesis has been reported with a yield of 66%.[1]

Application in the Synthesis of Antiproliferative Agents

This compound serves as a crucial building block in the synthesis of novel antiproliferation compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2]

Experimental Protocol: Suzuki Coupling Reaction[3]

This protocol outlines the use of this compound in a Suzuki coupling reaction.

Materials:

-

This compound

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., NaHCO₃)

-

Solvent (e.g., DMF/Water mixture)

Procedure:

-

To a microwave vial, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalents), and NaHCO₃ (2 equivalents).

-

Add a mixture of DMF and water.

-

Seal the vial and heat the reaction mixture to 80°C using microwave irradiation.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Quantitative Data Summary

| Starting Material | Reaction Type | Key Reagents | Product Type | Yield | Reference |

| Methyl 3-formyl-4-hydroxybenzoate | Methylation | Dimethyl sulfate, K₂CO₃ | This compound | 66% | [1] |

| This compound | Suzuki Coupling | Aryl boronic acid, PdCl₂(dppf), NaHCO₃ | Biphenyl derivative | N/A | [2] |

Further Applications in Medicinal Chemistry

This compound is a precursor for a variety of heterocyclic compounds with potential therapeutic applications.

-

P2X3 Receptor Antagonists: This building block is utilized in the synthesis of novel antagonists for the P2X3 receptor, which is a target for treating chronic pain.[3]

-

Total Synthesis of Thielocin B1: It has been used as a key intermediate in the total synthesis of Thielocin B1, a natural product that acts as a protein-protein interaction inhibitor.[1]

-

Kinase Inhibitors: The scaffold is relevant in the development of imidazopyridine-based kinase inhibitors, which are significant in cancer therapy.[4]

Visualizing Synthetic Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

Application in Suzuki Coupling

Caption: Suzuki coupling using this compound.

General Experimental Workflow

Caption: Standard workflow for organic synthesis and purification.

References

Application Notes and Protocols: Methyl 3-formyl-4-methoxybenzoate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-methoxybenzoate (CAS No. 74733-24-7) is a versatile aromatic building block possessing both an aldehyde and a methyl ester functional group. This unique combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is particularly noted in the development of anti-inflammatory and analgesic agents. This document provides an overview of the reaction mechanisms involving this compound, detailed experimental protocols for analogous compounds, and its potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 74733-24-7 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Core Reaction Mechanisms

The reactivity of this compound is dictated by its two primary functional groups: the formyl (aldehyde) group and the methyl ester group. These groups can be selectively targeted to build molecular complexity.

Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes, extending the carbon chain.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in the presence of a base to form a variety of substituted alkenes.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, chromium trioxide).

-

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

Reactions of the Ester Group:

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can react with amines to form amides, often requiring elevated temperatures or catalysis.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions involving the Aromatic Ring:

-

Nitration: The aromatic ring can be nitrated, typically at the position ortho or para to the activating methoxy group, to introduce a nitro group which can be further functionalized.

A general overview of the synthetic possibilities is presented in the following diagram:

Application in Drug Development: Synthesis of Kinase Inhibitors (Analogous Examples)

Representative Synthetic Workflow

The following diagram illustrates a typical multi-step synthesis that could be adapted for this compound, based on the synthesis of Gefitinib.

Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from the synthesis of intermediates for kinase inhibitors, demonstrating the types of reactions applicable to this compound.

Protocol 1: Alkylation of a Phenolic Precursor (Analogous to Gefitinib Synthesis Step 1)

This protocol describes the alkylation of a hydroxyl group on a benzoate precursor.

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

Equipment:

-

Round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Buchner funnel and filter flask

Procedure:

-

Combine methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) in a round-bottom flask.

-

Heat the mixture to 70°C with stirring for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-water (3 L) with constant stirring.

-

Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

Quantitative Data:

| Reactant | Moles | Starting Mass/Volume | Product | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | 0.47 | 84.6 g | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

| 1-Bromo-3-chloropropane | 0.65 | 101.6 g | ||

| Potassium carbonate | 1.0 | 138.1 g | ||

| DMF | - | 500 mL |

Protocol 2: Nitration of an Aromatic Ring (Analogous to Gefitinib Synthesis Step 2)

This protocol details the nitration of the aromatic ring of a benzoate derivative.

Materials:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

-

Nitric acid (66%)

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate (0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL) in a round-bottom flask cooled in an ice bath to 0-5°C.

-

Add nitric acid (84.5 mL, 66%) dropwise to the solution while maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture at room temperature for 6 hours.

-

Slowly pour the reaction mixture into ice-water (2 L).

-

Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Reduction of a Nitro Group (Analogous to Gefitinib Synthesis Step 3)

This protocol describes the reduction of an aromatic nitro group to an amine.

Materials:

-

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

-

Powdered iron

-

Acetic acid

-

Methanol

-

Ethyl acetate

-

Water

Equipment:

-

Round-bottom flask with a condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter flask

Procedure:

-

Add powdered iron (0.89 mol) to acetic acid (500 mL) in a round-bottom flask and stir the suspension for 15 minutes at 50°C under a nitrogen atmosphere.

-

Prepare a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL).

-

Add the methanol solution dropwise to the iron suspension.

-

Stir the mixture for 30 minutes at 50-60°C.

-

Filter the hot mixture to remove the iron catalyst and wash the filter cake with methanol.

-

Combine the filtrate and washes and evaporate the solvents under reduced pressure.

-

Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amine product.

Quantitative Data:

| Reactant | Moles | Starting Mass | Product | Yield |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 0.30 | 90.0 g | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77% |

| Powdered iron | 0.89 | 50 g |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide array of chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The experimental protocols for analogous compounds presented here provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other fine chemicals. Further research into the specific applications and reaction mechanisms of this compound is warranted to fully exploit its synthetic utility.

Application Note: HPLC Purity Determination of Methyl 3-formyl-4-methoxybenzoate

An Application Note on the Purity Analysis of Methyl 3-formyl-4-methoxybenzoate using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a significant organic intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for purity determination and impurity profiling of chemical intermediates and APIs.

This application note presents a reliable reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The described method is adept at separating the main component from potential process-related impurities and degradation products. Aromatic aldehydes, such as the analyte , are generally stable enough for direct analysis by RP-HPLC without the need for derivatization[1].

Experimental Protocol

This section provides a comprehensive methodology for the purity analysis of this compound via HPLC.

1. Materials and Reagents

-

This compound reference standard (>99.5% purity)

-

This compound sample for analysis

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Formic acid (≥98%)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

2. Equipment

-

HPLC system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column thermostat

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Analytical balance (accurate to 0.0001 g)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Ultrasonic bath

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 20.0 | 30 | 70 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

4. Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): To 1 L of deionized water, add 1.0 mL of formic acid and mix thoroughly. Degas for 15 minutes using an ultrasonic bath.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1 L of HPLC grade acetonitrile, add 1.0 mL of formic acid and mix well. Degas for 15 minutes in an ultrasonic bath.

-

Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh about 10.0 mg of the this compound sample, transfer to a 100 mL volumetric flask, and prepare it in the same way as the standard solution.

-

Blank Solution: Use the diluent.

5. System Suitability

To ensure the HPLC system is performing adequately, inject the standard solution five times. The system is considered suitable if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.

6. Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for a minimum of 30 minutes or until a stable baseline is achieved.

-

Inject the blank solution to confirm the absence of interfering peaks at the retention time of the analyte.

-

Perform five replicate injections of the standard solution to verify system suitability.

-

Inject the sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

7. Calculation of Purity

The purity of the this compound sample is determined using the area normalization method. The percentage purity is calculated as follows:

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength of 254 nm. For more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Method Parameters

Caption: Inter-relationships of HPLC method parameters.

References

Application Notes and Protocols for the Derivatization of Methyl 3-formyl-4-methoxybenzoate in Further Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formyl-4-methoxybenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive aldehyde and an ester group on a substituted benzene ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key derivatization reactions of this compound, facilitating its use in the synthesis of novel bioactive molecules and complex heterocyclic scaffolds. The presented protocols are foundational for the exploration of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde to yield an α,β-unsaturated product. This reaction is instrumental in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the ester group in this compound influences the reactivity of the aldehyde, making it an excellent substrate for this transformation.

Data Presentation: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 2 | >90 (estimated) |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4 | >85 (estimated) |

| 2-Cyanoacetamide | Ammonium Acetate | Acetic Acid | 120 | 3 | >80 (estimated) |

| Note: The yields are estimated based on typical Knoevenagel condensations with similar aromatic aldehydes and may vary depending on the specific reaction conditions. |

Experimental Protocol: Piperidine-Catalyzed Condensation with Malononitrile

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in anhydrous ethanol.

-

Add malononitrile to the solution, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product under vacuum.

Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is of high importance in drug discovery for the introduction of amine functionalities, which are prevalent in many bioactive molecules.

Data Presentation: Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12 | >80 (estimated) |

| Benzylamine | Sodium borohydride | Methanol | Room Temp | 6 | >85 (estimated) |

| Morpholine | Sodium cyanoborohydride | Methanol | Room Temp | 8 | >75 (estimated) |

| Note: The yields are estimated based on typical reductive amination reactions with similar aromatic aldehydes and may vary depending on the specific reaction conditions and the nature of the amine. |

Experimental Protocol: Reductive Amination with Aniline

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a stirred solution of this compound in 1,2-dichloroethane, add aniline and a catalytic amount of acetic acid.

-